molecular formula C13H17NO3S B6007685 4-[2-methoxy-4-(methylthio)benzoyl]morpholine

4-[2-methoxy-4-(methylthio)benzoyl]morpholine

Cat. No. B6007685
M. Wt: 267.35 g/mol
InChI Key: VXIVMXHZLVIZJW-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

4-[2-methoxy-4-(methylthio)benzoyl]morpholine, also known as MMMP, is a chemical compound that has been widely used in scientific research to study its mechanism of action, biochemical and physiological effects, as well as its potential applications in various fields. MMMP is a member of the morpholine family and has been synthesized using various methods.

Mechanism of Action

The mechanism of action of 4-[2-methoxy-4-(methylthio)benzoyl]morpholine is not well understood, but it is believed to involve the inhibition of various cellular processes such as DNA synthesis, cell cycle progression, and protein synthesis. 4-[2-methoxy-4-(methylthio)benzoyl]morpholine has been shown to induce apoptosis in cancer cells by activating caspase-dependent pathways and inhibiting anti-apoptotic proteins.
Biochemical and Physiological Effects:
4-[2-methoxy-4-(methylthio)benzoyl]morpholine has been shown to exhibit various biochemical and physiological effects such as the inhibition of tumor growth, induction of apoptosis, and neuroprotection. It has also been shown to exhibit antimicrobial activity against various bacterial strains.

Advantages and Limitations for Lab Experiments

One of the advantages of using 4-[2-methoxy-4-(methylthio)benzoyl]morpholine in lab experiments is its potent cytotoxicity against various cancer cell lines, which makes it a potential candidate for cancer therapy. However, one of the limitations of using 4-[2-methoxy-4-(methylthio)benzoyl]morpholine is its low solubility in aqueous solutions, which can affect its bioavailability and efficacy.

Future Directions

There are several future directions for the research on 4-[2-methoxy-4-(methylthio)benzoyl]morpholine, including the development of more efficient synthesis methods, the investigation of its mechanism of action, and the exploration of its potential applications in other fields such as drug delivery and material science. Additionally, further studies are needed to determine the optimal dosage and administration of 4-[2-methoxy-4-(methylthio)benzoyl]morpholine for its potential use in cancer therapy and other applications.

Synthesis Methods

The synthesis of 4-[2-methoxy-4-(methylthio)benzoyl]morpholine involves the reaction of 2-methoxy-4-(methylthio)benzoic acid with morpholine in the presence of a coupling agent such as N,N'-dicyclohexylcarbodiimide (DCC) and 4-dimethylaminopyridine (DMAP). The resulting product is purified using chromatography techniques to obtain pure 4-[2-methoxy-4-(methylthio)benzoyl]morpholine.

Scientific Research Applications

4-[2-methoxy-4-(methylthio)benzoyl]morpholine has been widely used in scientific research to study its potential applications in various fields such as cancer therapy, neuroprotection, and antimicrobial activity. 4-[2-methoxy-4-(methylthio)benzoyl]morpholine has been shown to exhibit potent cytotoxicity against various cancer cell lines, including breast, lung, and colon cancer cells. It has also been shown to have neuroprotective effects against oxidative stress-induced neuronal damage and exhibit antimicrobial activity against various bacterial strains.

properties

IUPAC Name

(2-methoxy-4-methylsulfanylphenyl)-morpholin-4-ylmethanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H17NO3S/c1-16-12-9-10(18-2)3-4-11(12)13(15)14-5-7-17-8-6-14/h3-4,9H,5-8H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VXIVMXHZLVIZJW-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(C=CC(=C1)SC)C(=O)N2CCOCC2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H17NO3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

267.35 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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